molecular formula C9H12ClN3O2 B594153 3-(N-Boc-amino)-6-chloropyridazine CAS No. 1276056-86-0

3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153
CAS No.: 1276056-86-0
M. Wt: 229.664
InChI Key: FTDBVEUCBIBDHS-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-6-chloropyridazine is a chemical compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a chlorine atom at the 6-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-6-chloropyridazine typically involves the protection of an amino group with a Boc group followed by chlorination. One common method involves the reaction of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the Boc-protected compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-6-chloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-Boc-amino)-6-chloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Boc-amino)-6-chloropyridazine depends on its specific application In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Boc-amino)-6-chloropyridazine is unique due to the presence of the chlorine atom, which offers different reactivity compared to other halogens. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, providing a balance between stability and reactivity that is useful in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBVEUCBIBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725496
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-86-0
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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